4-Methylphenyl 4-nitrophenyl carbonate
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Overview
Description
4-Methylphenyl 4-nitrophenyl carbonate is an organic compound with the molecular formula C14H11NO5 It is a type of diaryl carbonate, characterized by the presence of both a methylphenyl and a nitrophenyl group attached to a carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 4-nitrophenyl carbonate typically involves the reaction of 4-methylphenol and 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Methylphenyl 4-nitrophenyl carbonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as phenoxide anions, leading to the formation of phenyl carbonates.
Common Reagents and Conditions:
Nucleophilic Substitution: Phenoxide anions in aqueous solution at 25°C.
Reduction: Hydrogen gas and palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of phenyl carbonates.
Reduction: Formation of 4-methylphenyl 4-aminophenyl carbonate.
Scientific Research Applications
4-Methylphenyl 4-nitrophenyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-nitrophenyl carbonate involves nucleophilic attack on the carbonyl carbon of the carbonate group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group and form the final product . The presence of electron-withdrawing groups, such as the nitro group, enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack .
Comparison with Similar Compounds
- 4-Chlorophenyl 4-nitrophenyl carbonate
- 4-Methylphenyl 2,4-dinitrophenyl carbonate
- 4-Chlorophenyl 2,4-dinitrophenyl carbonate
Comparison: 4-Methylphenyl 4-nitrophenyl carbonate is unique due to the presence of both a methyl and a nitro group, which influence its reactivity and stability. Compared to 4-chlorophenyl derivatives, the methyl group is less electron-withdrawing, resulting in slightly different reactivity patterns . The presence of an additional nitro group in dinitrophenyl carbonates further increases their electrophilicity and reactivity towards nucleophiles .
Properties
CAS No. |
439688-37-6 |
---|---|
Molecular Formula |
C14H11NO5 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
(4-methylphenyl) (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C14H11NO5/c1-10-2-6-12(7-3-10)19-14(16)20-13-8-4-11(5-9-13)15(17)18/h2-9H,1H3 |
InChI Key |
HXZWZZQEHVGELF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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